Cas no 76629-22-6 (ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride)
ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride
-
- Inchi: 1S/C10H14N2O2S.ClH/c1-2-14-9(13)6-8-7-15-10-11-4-3-5-12(8)10;/h7H,2-6H2,1H3;1H
- InChI Key: UFBKMCIESOARGC-UHFFFAOYSA-N
- SMILES: C(C1=CSC2=NCCCN12)C(=O)OCC.Cl
ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393145-500mg |
Ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride |
76629-22-6 | 98% | 500mg |
¥7990.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393145-1g |
Ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride |
76629-22-6 | 98% | 1g |
¥9691.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393145-2g |
Ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride |
76629-22-6 | 98% | 2g |
¥12037.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393145-5g |
Ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride |
76629-22-6 | 98% | 5g |
¥27951.00 | 2024-07-28 |
ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride
Introduction to Ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate Hydrochloride (CAS No. 76629-22-6)
Ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride, a compound with the CAS number 76629-22-6, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structure of this molecule incorporates a fused thiazole and pyrimidine ring system, which is known to contribute to its pharmacological properties.
The ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride is particularly interesting because of its potential role in drug discovery and development. The thiazole moiety is a sulfur-containing heterocycle that is widely recognized for its antimicrobial, anti-inflammatory, and anticancer properties. In contrast, the pyrimidine ring is a nitrogen-containing heterocycle that is commonly found in many biologically active compounds, including nucleoside analogs used in antiviral and anticancer therapies.
Recent research has highlighted the importance of heterocyclic compounds in the development of new drugs. The combination of thiazole and pyrimidine in this molecule suggests that it may exhibit multiple biological activities. For instance, studies have shown that derivatives of thiazole-pyrimidine hybrids can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival.
One of the key features of this compound is its ability to interact with biological targets in a selective manner. This selectivity is crucial for developing drugs with minimal side effects. The ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride has been investigated for its potential to modulate enzymes such as kinases and phosphodiesterases, which are often implicated in diseases like cancer and inflammation.
The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for use in pharmaceutical formulations. Solubility is a critical factor in drug development, as it affects the bioavailability and efficacy of a drug. By improving solubility, the hydrochloride salt form of this compound may offer advantages over other derivatives that are less soluble.
In vitro studies have demonstrated promising results regarding the antimicrobial activity of ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride. The compound has shown efficacy against a range of bacterial and fungal strains, suggesting its potential as an antimicrobial agent. This activity is attributed to its ability to disrupt essential cellular processes in microorganisms, thereby inhibiting their growth.
Moreover, the compound has been explored for its anti-inflammatory properties. Inflammatory processes are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. The ability of ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride to modulate inflammatory pathways has been observed in preclinical studies, indicating its potential as a therapeutic agent.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the necessary functional groups while maintaining structural integrity. These techniques include palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which are commonly used in pharmaceutical synthesis.
The pharmacokinetic properties of ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride have been studied to understand how it behaves within the body after administration. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is essential for determining optimal dosing regimens and predicting potential drug-drug interactions.
The compound's mechanism of action remains an area of active research. Initial studies suggest that it may exert its effects by inhibiting specific enzymes or binding to receptors involved in disease pathways. Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its therapeutic effects.
Ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride represents a promising lead compound for further drug development. Its unique structure and demonstrated biological activities make it an attractive candidate for therapeutic intervention in various diseases. As research continues,the full potential of this compound is expected to be uncovered,leading to new treatments for unmet medical needs.
76629-22-6 (ethyl 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)